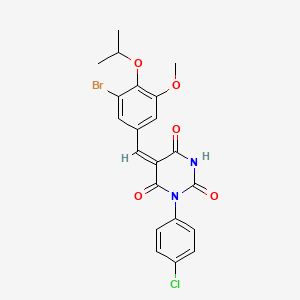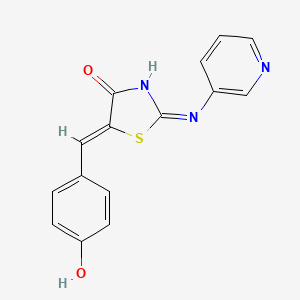![molecular formula C20H21ClN2O3 B6121043 methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6121043.png)
methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate is a chemical compound that has attracted significant attention from the scientific research community. This compound is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to activate the opioid receptors, which may contribute to its analgesic effects. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to activate the opioid receptors, which may contribute to its analgesic effects. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate has several advantages for lab experiments. It is a highly potent compound that exhibits a range of biological activities. Additionally, it can be synthesized in high yields with excellent purity. However, this compound has some limitations. It is not water-soluble, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research on methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate. One potential direction is to investigate its potential as a treatment for chronic pain and inflammation. Additionally, further research could be conducted to elucidate its mechanism of action and identify potential molecular targets. Finally, this compound could be further investigated for its potential as an antitumor agent.
Métodos De Síntesis
Methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate can be synthesized by reacting 4-bromomethylbenzoic acid with 1-(2-chlorobenzyl)-3-pyrrolidinone in the presence of triethylamine. The resulting compound is then treated with methyl chloroformate and triethylamine to form the final product. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
Methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been investigated for its antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
methyl 4-[[[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-20(25)15-8-6-14(7-9-15)11-22-17-10-19(24)23(13-17)12-16-4-2-3-5-18(16)21/h2-9,17,22H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMXPMQRNUNWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-benzyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6120962.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)

![3-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6120971.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6120981.png)
![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)

![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-3-phenylpropanoic acid](/img/structure/B6120999.png)
![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121001.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B6121016.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-phenylpropanamide](/img/structure/B6121018.png)
![1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6121031.png)
